molecular formula C19H20Cl2N2O2 B11087247 N-(2,4-dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-amine

N-(2,4-dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-amine

Cat. No.: B11087247
M. Wt: 379.3 g/mol
InChI Key: RNQLILGPQKGORB-UHFFFAOYSA-N
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Description

N-(2,4-DICHLOROPHENYL)-N-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)AMINE is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-N-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)AMINE typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Substitution Reactions: The 2,4-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Methoxylation: The methoxy groups can be added via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can occur at the isoquinoline core, potentially converting it to a tetrahydroisoquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce tetrahydroisoquinoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Ion Channel Interaction: Modifying the activity of ion channels, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DICHLOROPHENYL)-N-(6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINYL)AMINE: A similar compound with slight structural variations.

    N-(2,4-DICHLOROPHENYL)-N-(6,7-DIMETHOXY-ISOQUINOLINYL)AMINE: Another related compound with differences in the isoquinoline core.

Uniqueness

N-(2,4-DICHLOROPHENYL)-N-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)AMINE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and dimethoxy groups. These structural features can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C19H20Cl2N2O2/c1-19(2)10-11-7-16(24-3)17(25-4)9-13(11)18(23-19)22-15-6-5-12(20)8-14(15)21/h5-9H,10H2,1-4H3,(H,22,23)

InChI Key

RNQLILGPQKGORB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NC3=C(C=C(C=C3)Cl)Cl)OC)OC)C

Origin of Product

United States

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